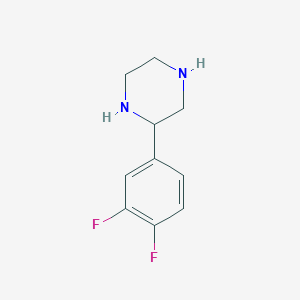

2-(3,4-Difluorophenyl)piperazine

概要

説明

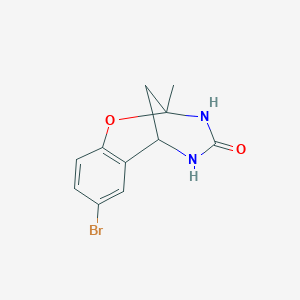

2-(3,4-Difluorophenyl)piperazine is a chemical compound that belongs to the piperazine class, which is often used as a building block in drug discovery due to its versatile chemical structure that can be modified to create a variety of pharmacologically active molecules. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related piperazine derivatives.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine is described with a total yield of 48.2% . Another synthesis approach for a trifluoromethylated piperazine derivative involves a diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines . These methodologies highlight the complexity and the multi-step nature of synthesizing substituted piperazines.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using spectral data analysis, including IR and NMR spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . Additionally, X-ray crystallography is used to determine the crystalline structure of these compounds, as seen in the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, which crystallizes in the monoclinic crystal system .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for further functionalization and drug development. The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring, as well as the electronic properties of the piperazine moiety. For example, the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media demonstrates its versatility in promoting chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and chemical stability, are crucial for their application in drug development. Theoretical and experimental investigations into these properties can be performed using computational methods like DFT calculations, as well as experimental techniques. The study of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride provides insights into the electronic properties and biological activity potential of such compounds .

科学的研究の応用

Antifungal Applications

- Antifungal Azoles Synthesis : Research has shown that derivatives of 2-(3,4-Difluorophenyl)piperazine exhibit significant antifungal activity, particularly against Candida spp., C. neoformans, and Aspergillus spp. This is highlighted by compounds demonstrating minimal inhibitory concentrations (MICs) comparable to itraconazole and better than fluconazole in certain strains (Upadhayaya et al., 2004).

Central Pharmacological Activity

- Piperazine Derivatives in Therapeutics : Piperazine derivatives, including this compound, have been extensively researched for their central pharmacological activities. They are particularly noted for activating the monoamine pathway and are used in therapeutic applications like antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Anticancer Properties

- Antitumor Activity Against Breast Cancer Cells : Some derivatives of this compound have been synthesized and shown to have promising antiproliferative effects against breast cancer cells. These compounds have been compared with cisplatin, a known anticancer drug, for their efficacy (Yurttaş et al., 2014).

Therapeutic Uses in Various Diseases

- Piperazine Derivatives in Drug Design : The piperazine scaffold, including this compound, plays a crucial role in the design of drugs for various therapeutic uses. These uses include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of these molecules (Rathi et al., 2016).

Mechanistic Studies in Cancer Research

- Cancer Cell Apoptosis and Inhibition : A study on a compound structurally related to this compound demonstrated its ability to induce cancer cell apoptosis and cause G2/M cell cycle arrest. This compound, when combined with other anticancer agents, showed potent anti-growth activity in drug-resistant cancer cells (Lee et al., 2013).

Synthesis and Pharmaceutical Applications

- Synthesis and Anticonvulsant Activities : Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant activity. This includes studying their effectiveness against seizures and their microbial activities, which adds to their pharmaceutical versatility (Aytemir et al., 2004).

作用機序

Target of Action

It is known that piperazine compounds, which include 2-(3,4-difluorophenyl)piperazine, generally mediate their action by interacting with various receptors or enzymes .

Mode of Action

Piperazine compounds typically exert their effects by binding to their targets and inducing changes in their function . This can result in a variety of effects depending on the specific target and the nature of the interaction.

Biochemical Pathways

It is known that piperazine compounds can influence a variety of biochemical processes

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a drug at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

While specific future directions for 2-(3,4-Difluorophenyl)piperazine were not found in the search results, recent applications of similar piperazine derivatives detail their use in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers . This suggests potential future directions in these areas for this compound.

特性

IUPAC Name |

2-(3,4-difluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUWDWPFULAFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)